1-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride
Description
Properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2.ClH/c18-17(19,20)14-5-3-13(4-6-14)16(24)22-9-7-21(8-10-22)11-15(23)12-1-2-12;/h3-6,12,15,23H,1-2,7-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPCZUQEMHVYND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the trifluoromethylbenzoyl group. The final step involves the formation of the cyclopropyl group and the conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl vs. Halogen Substitutions : The trifluoromethyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to fluorine or chlorine substituents in analogs (e.g., ) .
- Salt Form : Hydrochloride salts (target compound, Fluphenazine) generally exhibit higher aqueous solubility than trifluoroacetate () or free bases .
- Side Chain Diversity: The cyclopropylethanol side chain in the target compound may confer steric constraints and metabolic resistance compared to phenothiazine () or sulfonamide () systems.
Physicochemical and Pharmacological Comparisons
Critical Insights:
- Bioactivity: Fluphenazine’s phenothiazine-piperazine structure is optimized for antipsychotic activity via dopamine receptor blockade, whereas the target compound’s cyclopropane and ethanol groups may shift selectivity toward other CNS targets (e.g., serotonin receptors) .
Biological Activity
1-Cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride, often referred to as TPIP, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of TPIP includes a cyclopropyl group and a piperazine moiety, which are known to enhance the pharmacological profile of compounds. The synthesis typically involves the reaction of 1-benzoyl-4-(4-fluorophenyl)piperazine with cyclopropylacetic acid, often catalyzed by triethylamine, followed by purification techniques such as crystallization and chromatography .
Biological Properties
TPIP exhibits a range of biological activities, including:
- Anti-inflammatory Effects : TPIP has been shown to inhibit the synthesis of prostaglandin E2, a key mediator in inflammation. This effect is primarily attributed to its action as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory response .
- Analgesic Properties : The compound has demonstrated analgesic effects in various animal models, suggesting its potential utility in pain management .
- Antipyretic Activity : TPIP has also been noted for its ability to reduce fever, further supporting its role as an anti-inflammatory agent .
The biological activity of TPIP is mediated through several mechanisms:
- Enzyme Inhibition : By inhibiting COX-2 and 5-LOX, TPIP reduces the production of pro-inflammatory mediators.
- Receptor Interaction : The piperazine moiety may facilitate interactions with various receptors involved in pain and inflammation pathways.
Research Findings
Recent studies have highlighted the efficacy of TPIP in various experimental models:
Table 1: Summary of Biological Activities of TPIP
| Activity Type | Model Used | Observed Effect | Reference |
|---|---|---|---|
| Anti-inflammatory | Rat paw edema model | Significant reduction in edema | |
| Analgesic | Hot plate test | Increased pain threshold | |
| Antipyretic | Fever induced by pyrogens | Decrease in body temperature |
Case Studies
In a controlled study evaluating the analgesic properties of TPIP, researchers administered varying doses to rats subjected to thermal stimuli. Results indicated a dose-dependent increase in pain threshold, suggesting significant analgesic potential. Additionally, another study focused on inflammatory responses demonstrated that TPIP effectively reduced paw edema induced by carrageenan injection .
Q & A
Q. What are the critical steps for synthesizing 1-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride with high purity?
Answer: The synthesis typically involves multi-step reactions, including:
- Cyclopropane ring formation : Reacting cyclopropane precursors (e.g., cyclopropylmagnesium bromide) with intermediates under inert atmospheres to prevent oxidation .
- Piperazine functionalization : Coupling 4-(trifluoromethyl)benzoyl chloride with piperazine derivatives in refluxing ethanol, followed by TFA-mediated deprotection .
- Final purification : Use silica gel column chromatography (EtOAc/petroleum ether) to isolate the product. Characterization via NMR (e.g., verifying cyclopropyl protons at δ 0.5–1.5 ppm) and mass spectrometry (exact mass ~449.1 g/mol) ensures purity .
Q. How should researchers verify the structural integrity of this compound?
Answer: Key analytical methods include:
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., piperazine ring conformation and hydrogen bonding) .
- FT-IR spectroscopy : Identify carbonyl (C=O) stretches near 1680 cm⁻¹ and hydroxyl (O-H) bands at 3200–3400 cm⁻¹ .
- Elemental analysis : Validate empirical formula (e.g., C, H, N, Cl content within ±0.3% of theoretical values) .
Q. What solubility properties are relevant for in vitro assays?
Answer: The hydrochloride salt enhances water solubility (~10–20 mg/mL in PBS at pH 7.4). For organic solvents:
- DMSO : >50 mg/mL (ideal for stock solutions).
- Ethanol : ~30 mg/mL (use for precipitation studies).
Pre-filter solutions (0.22 µm) to avoid particulate interference in cell-based assays .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the trifluoromethylbenzoyl group?
Answer: Yield optimization strategies:
- Temperature control : Maintain 60–70°C during benzoylation to prevent side reactions (e.g., piperazine dimerization) .
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require post-reaction dialysis to remove traces .
Q. What methodologies are recommended for assessing receptor binding affinity?
Answer:
- In vitro competitive binding assays : Use radiolabeled ligands (e.g., [³H]-spiperone for dopamine D2/D3 receptors) to measure IC₅₀ values. Correct for nonspecific binding with excess cold ligand .
- Surface plasmon resonance (SPR) : Immobilize target receptors on sensor chips to quantify association/dissociation rates (ka/kd) in real time .
- Computational docking : Predict binding poses using Schrödinger Suite or AutoDock Vina, focusing on piperazine-aryl interactions and cyclopropane steric effects .
Q. How should conflicting bioactivity data across studies be addressed?
Answer:
- Validate assay conditions : Ensure consistent pH (7.4), temperature (37°C), and serum content (e.g., 10% FBS) in cell cultures .
- Check metabolite interference : Use LC-MS to rule out degradation products (e.g., hydrolyzed cyclopropane or de-benzoylated derivatives) .
- Replicate with independent batches : Synthesize three separate lots to confirm reproducibility (RSD <15% in IC₅₀ values) .
Q. What strategies resolve discrepancies in NMR spectra due to rotameric equilibria?
Answer:
- Variable-temperature NMR : Heat samples to 50–60°C to coalesce split peaks from hindered piperazine rotation .
- COSY/NOESY experiments : Identify through-space correlations between cyclopropyl and benzoyl protons .
- DFT calculations : Simulate expected coupling constants (e.g., J = 5–8 Hz for cyclopropane CH₂ groups) using Gaussian 16 .
Methodological Considerations
Q. What protocols are advised for stability testing under physiological conditions?
Answer:
- Hydrolytic stability : Incubate compound in PBS (pH 7.4 and 2.0) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Photostability : Expose to UV light (λ = 254 nm) for 48 hours; assess changes in UV-Vis absorbance (λmax ~275 nm for benzoyl groups) .
Q. How can researchers design SAR studies to improve potency?
Answer:
- Piperazine modifications : Replace trifluoromethyl with nitro or cyano groups to test electronic effects on receptor binding .
- Cyclopropane bioisosteres : Substitute with aziridine or oxetane rings to evaluate steric tolerance .
- Dose-response curves : Test derivatives at 0.1–100 µM in triplicate; calculate Hill slopes to identify cooperative binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
